Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate
Description
Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate (CAS 1401665-47-1) is a carbamate derivative featuring a pyrrolidine ring substituted with an ethyl group and an (S)-2-aminopropanoyl moiety. Its molecular formula is C₁₇H₂₅N₃O₃, with a molecular weight of 319.4 g/mol and a purity of ≥97% . This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of peptidomimetics or enzyme inhibitors due to its chiral centers and functional groups.
Properties
Molecular Formula |
C17H25N3O3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylcarbamate |
InChI |
InChI=1S/C17H25N3O3/c1-3-20(15-9-10-19(11-15)16(21)13(2)18)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3 |
InChI Key |
WHEZFDXMQYFQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a one-pot reaction of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of carbamates without an inert atmosphere . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of metal-free synthesis and environmentally friendly reagents is preferred to minimize the environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and alcohols are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. It has the molecular formula C17H25N3O3 and a molecular weight of approximately 290.35 g/mol. This compound is also known by other names, including [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester and AM97377 .
Scientific Research Applications
This compound is a synthetic organic compound with potential applications in medicinal chemistry and has several scientific research applications.
These applications include:
- Chemistry It serves as a building block for synthesizing more complex molecules.
- Biology It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
- Medicine It is investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
- Industry It is utilized in the development of new materials and chemical processes.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation It can be oxidized using agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) to form corresponding oxides.
- Reduction Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can lead to the formation of amines and alcohols.
- Substitution Nucleophilic substitution reactions can introduce different functional groups into the molecule using reagents like alkyl halides and nucleophiles such as amines and alcohols under mild conditions.
This compound may exert biological effects through several mechanisms:
- Modulation of Glutamate Transporters: It may enhance glutamate uptake by modulating the activity of the excitatory amino acid transporter 2 (EAAT2). This modulation is crucial for maintaining neurotransmitter balance and may lead to neuroprotective outcomes in conditions such as neurodegeneration and epilepsy.
- Inhibition of Cholinesterases: Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease.
Preparation Methods
Mechanism of Action
The mechanism of action of Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural and Molecular Differences
The table below highlights key structural and molecular distinctions between the target compound and related analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate (Target) | 1401665-47-1 | C₁₇H₂₅N₃O₃ | 319.4 | Pyrrolidine, ethyl, (S)-2-aminopropanoyl |
| (S)-Benzyl (1-(2-aminoacetyl)pyrrolidin-3-yl)(ethyl)carbamate | 1354008-94-8 | C₁₆H₂₃N₃O₃ | 305.37 | Pyrrolidine, ethyl, 2-aminoacetyl (shorter chain than target) |
| Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(isopropyl)carbamate | - | C₁₈H₂₇N₃O₃ | ~333.4* | Pyrrolidine, isopropyl (bulkier substituent than ethyl) |
| (S)-2-Amino-1-((R)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one | 1401665-48-2 | C₁₉H₃₁N₃O | 317.47 | Piperidine (6-membered ring), benzyl-ethylamine, 3-methylbutanoyl |
| (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate | 163442-56-6 | C₂₂H₂₇N₃O₃ | 381.47 | 4-Hydroxyphenyl, methyl, pyrrolidin-1-yl (aromatic and polar substituents) |
*Estimated based on molecular formula.
Key Observations :
- Backbone Heterocycles : The target compound uses a pyrrolidine ring (5-membered), while analogs like CAS 1401665-48-2 employ piperidine (6-membered), altering steric and electronic properties .
- Substituent Variations: The ethyl group in the target contrasts with the isopropyl in its analog, impacting lipophilicity and steric hindrance. The 2-aminopropanoyl group in the target provides a longer chain than the 2-aminoacetyl in CAS 1354008-94-8, influencing hydrogen-bonding capacity .
Physicochemical Properties
- Purity : Both the target and its analogs (e.g., CAS 1401665-48-2) are reported with ≥97% purity, indicating robust synthetic protocols .
- Solubility : The target’s ethyl and benzyl groups suggest moderate lipophilicity, whereas analogs with 4-hydroxyphenyl (CAS 163442-56-6) are more hydrophilic .
- Spectral Data : confirms that carbamates like the target exhibit characteristic IR peaks for carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹), with NMR resonances consistent with pyrrolidine protons (δ 1.5–3.5 ppm) .
Biological Activity
Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the treatment of neurological disorders. This article discusses its biological activity, focusing on its neuroprotective effects, enzyme interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrrolidine ring
- Aminopropanoyl group
- Benzyl carbamate moiety
Its molecular formula is , with a molecular weight of approximately 290.35 g/mol. The structural uniqueness may contribute to its biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Modulation of Glutamate Transporters : Preliminary studies suggest that this compound enhances glutamate uptake by modulating the activity of the excitatory amino acid transporter 2 (EAAT2). This modulation is crucial for maintaining neurotransmitter balance and may lead to neuroprotective outcomes in conditions such as neurodegeneration and epilepsy.
- Inhibition of Cholinesterases : Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. While specific data on this compound's inhibitory activity is limited, related studies show promising results for benzene-based carbamates in inhibiting these enzymes .
Neuroprotective Effects
A study indicated that this compound has potential neuroprotective properties. The compound was shown to enhance glutamate uptake, which could mitigate excitotoxicity—a significant factor in neurodegenerative diseases.
Enzyme Interaction Studies
Table 1 summarizes findings from various studies regarding the interaction of similar compounds with cholinesterases:
| Compound Name | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.5 | 0.7 | 1.4 |
| Compound B | 0.3 | 0.5 | 1.67 |
| Benzyl Carbamate | TBD | TBD | TBD |
Note : TBD = To Be Determined; further studies are needed to establish specific values for this compound.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:
- Neurodegenerative Disorders : In vitro studies have demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may have similar protective effects .
- Epilepsy Models : Animal models treated with related compounds showed reduced seizure activity, indicating potential anticonvulsant effects that warrant further investigation for this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate, and how can reaction conditions be optimized?
- Synthetic Routes : A three-step procedure is commonly employed:
Amino acid coupling : Methanol and iodine-mediated reduction under agitation (30 min, room temperature) for intermediate formation .
Base-mediated deprotection : NaOH in ethanol under reflux, followed by neutralization with dilute HCl .
Carbamate formation : EDC·HCl and HOBt in DMF with triethylamine (12–15 hours) for final coupling .
- Optimization Strategies :
- Vary reaction times (e.g., extended coupling steps for sterically hindered intermediates).
- Test alternative coupling agents (e.g., DCC instead of EDC·HCl) to improve yields.
- Monitor reaction progress via TLC or LC-MS to identify bottlenecks.
Q. How should researchers handle and store This compound to ensure stability and safety?
- Handling :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Avoid dust generation and static discharge .
- Work in a fume hood to minimize inhalation of vapors or aerosols .
- Storage :
- Store in a tightly sealed container under dry, ventilated conditions (20–25°C).
- Protect from moisture and light to prevent hydrolysis or decomposition .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for carbamate derivatives similar to this compound?
- Methodological Framework :
Analog Synthesis : Modify the pyrrolidine ring (e.g., fluorination) or carbamate substituents (e.g., benzyl vs. ethyl groups) .
Biological Assays : Test inhibitory activity against targets like acetylcholinesterase (AChE) using Ellman’s method .
Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
- Case Study : In a related carbamate series, substituents like 3-chlorophenyl improved AChE inhibition (IC50 = 0.87 µM) compared to unmodified analogs .
Q. How can molecular docking studies predict the binding affinity of this compound to enzymes like acetylcholinesterase?
- Protocol :
Target Preparation : Download the AChE crystal structure (PDB ID: 4EY7) and remove water/co-crystallized ligands.
Ligand Preparation : Generate 3D conformers of the compound using Open Babel and assign charges (e.g., Gasteiger-Marsili).
Docking Simulation : Use flexible docking (e.g., Schrödinger’s Glide) to account for side-chain movements in the active site.
Validation : Compare predicted poses with known inhibitors (e.g., galanthamine) to assess accuracy .
- Key Parameters : Focus on hydrogen bonding with catalytic triad residues (Ser203, His447) and π-π stacking with aromatic residues (Trp86) .
Contradictions and Recommendations
- Safety Data : While some SDSs lack hazard details , others classify the compound as harmful if swallowed (H302) or irritating to skin/eyes (H315, H319) . Validate with in-house toxicity screening.
- Synthesis Optimization : suggests ethanol recrystallization improves purity, but alternative solvents (e.g., ethyl acetate) may reduce byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
